molecular formula C12H15N3O2 B4400062 n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide

n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide

Cat. No.: B4400062
M. Wt: 233.27 g/mol
InChI Key: DYCXPXYWEBEYPF-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological activity. Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide typically involves the formation of the benzimidazole core followed by the introduction of the pivalamide group. Common synthetic methods for benzimidazole derivatives include:

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Properties

IUPAC Name

2,2-dimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)10(16)13-7-4-5-8-9(6-7)15-11(17)14-8/h4-6H,1-3H3,(H,13,16)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCXPXYWEBEYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide
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n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide
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n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide
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n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide
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n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide
Reactant of Route 6
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n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide

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